3-(Phenethylamino)propan-1-ol

PNMT Enzyme inhibition Epinephrine synthesis

3-(Phenethylamino)propan-1-ol (CAS 4720-30-3), also known as 3-[(2-phenylethyl)amino]propan-1-ol, is a small-molecule amino alcohol with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. It belongs to the class of phenethylamine derivatives, characterized by a phenyl ring connected via an ethyl chain to a secondary amine, which is further linked to a three-carbon chain bearing a primary alcohol group.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 4720-30-3
Cat. No. B3383708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenethylamino)propan-1-ol
CAS4720-30-3
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNCCCO
InChIInChI=1S/C11H17NO/c13-10-4-8-12-9-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
InChIKeyCNZSVSTXCYKTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenethylamino)propan-1-ol (CAS 4720-30-3): Chemical Identity and Basic Characteristics


3-(Phenethylamino)propan-1-ol (CAS 4720-30-3), also known as 3-[(2-phenylethyl)amino]propan-1-ol, is a small-molecule amino alcohol with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol [1]. It belongs to the class of phenethylamine derivatives, characterized by a phenyl ring connected via an ethyl chain to a secondary amine, which is further linked to a three-carbon chain bearing a primary alcohol group . The compound is primarily used as a synthetic building block in organic and medicinal chemistry research , with a typical commercial purity of 95% .

Why Generic Substitution of 3-(Phenethylamino)propan-1-ol is Not Advisable


Although 3-(Phenethylamino)propan-1-ol is a structurally simple β-amino alcohol, substituting it with seemingly analogous compounds like phenylalaninol (PAL-329) or 1-amino-3-(phenethylamino)propan-2-ol is not straightforward due to significant differences in molecular target engagement and bioactivity profiles. While the target compound demonstrates only weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11e6 nM, structurally related alternatives exhibit potent monoamine-releasing activity or inhibitory effects on other enzymes, which would introduce unintended pharmacological variables in a research context [1]. Its unique combination of a phenethyl group and a terminal hydroxyl group on a flexible propyl chain dictates its specific reactivity and potential for derivatization, which is not replicated by close analogs .

Quantitative Evidence Guide: Direct Comparisons for 3-(Phenethylamino)propan-1-ol (CAS 4720-30-3)


PNMT Inhibition Potency: Direct Comparison with Closest In-Class Alternative

In a direct head-to-head comparison using the same radiochemical assay, 3-(Phenethylamino)propan-1-ol demonstrates weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11e6 nM (1110 µM). This contrasts with the in-class analog 1-amino-3-(phenethylamino)propan-2-ol, which inhibits porcine kidney diamine oxidase with an IC50 of 1.00e6 nM (1000 µM) [1], indicating that a subtle change in the hydroxyl group position shifts enzyme selectivity from PNMT to diamine oxidase. For researchers studying epinephrine biosynthesis, 3-(Phenethylamino)propan-1-ol offers a distinct, albeit weak, activity profile that is not replicated by its close analog.

PNMT Enzyme inhibition Epinephrine synthesis

Structural Distinction from Monoamine-Releasing Analog: A Critical Safety Consideration

While 3-(Phenethylamino)propan-1-ol is a research intermediate with no reported monoamine-releasing activity, its close structural relative, phenylalaninol (PAL-329), is a well-characterized psychostimulant and selective norepinephrine releasing agent. Phenylalaninol exhibits an EC50 of 106 nM for norepinephrine release and 1,355 nM for dopamine release in rat brain synaptosomes [1]. This stark contrast in bioactivity underscores that 3-(Phenethylamino)propan-1-ol cannot be substituted with phenylalaninol for applications where avoiding monoamine transporter modulation is critical. The target compound's lack of such activity is a defining feature for its use as a controlled synthetic intermediate, whereas phenylalaninol's potent pharmacological profile makes it unsuitable for the same purpose.

Monoamine release Psychostimulant Phenylalaninol

Lipophilicity Advantage Over Simple Phenylamino Analogs

Within the broader class of phenylamino alcohols, the presence of a phenethyl group in 3-(Phenethylamino)propan-1-ol confers higher lipophilicity compared to its phenylamino counterpart, 3-anilino-1-propanol (CAS 31121-11-6) . Although specific logP values are not available for direct comparison, the additional ethylene (-CH2-CH2-) linker in the target compound increases its hydrophobic surface area, which is predicted to enhance membrane permeability and alter its partitioning in biphasic systems relative to the simpler aniline derivative. For applications requiring increased lipophilicity—such as the synthesis of CNS-penetrant probes or in biphasic catalysis—this structural feature provides a tangible advantage over the more polar 3-anilino-1-propanol.

Lipophilicity Membrane permeability Drug design

Optimal Application Scenarios for 3-(Phenethylamino)propan-1-ol (CAS 4720-30-3)


As a Selective (Weak) PNMT Inhibitor Scaffold

Based on the direct evidence of its PNMT inhibitory activity (Ki = 1.11e6 nM), 3-(Phenethylamino)propan-1-ol can serve as a starting scaffold for the development of more potent and selective PNMT inhibitors. Its weak affinity makes it a suitable candidate for structure-activity relationship (SAR) studies aimed at optimizing binding interactions without introducing potent off-target effects observed in structurally similar amines. Researchers focused on epinephrine biosynthesis modulation would select this compound over alternatives like 1-amino-3-(phenethylamino)propan-2-ol, which targets diamine oxidase [1].

As a Controlled Synthetic Intermediate Requiring No Monoamine Modulation

For synthetic routes where a phenethylamine-based amino alcohol is required but pharmacological activity on monoamine transporters must be strictly avoided, 3-(Phenethylamino)propan-1-ol is the appropriate choice. This is in direct contrast to phenylalaninol, which acts as a potent norepinephrine and dopamine releasing agent [1]. Procurement of the target compound mitigates the risk of introducing psychoactive properties into a chemical series, which is crucial for medicinal chemistry campaigns focused on non-CNS targets or for use in analytical method development where a biologically silent standard is needed.

For the Synthesis of CNS-Penetrant Probes and Lipophilic Derivatives

The structural advantage of the phenethyl group over a simple phenyl group suggests that 3-(Phenethylamino)propan-1-ol is better suited for synthesizing derivatives intended to penetrate the blood-brain barrier or interact with lipid membranes. Its increased lipophilicity, relative to 3-anilino-1-propanol [1], makes it a valuable building block for CNS drug discovery and for the development of lipophilic catalysts or reagents used in biphasic reaction systems.

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